4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
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Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that features a benzodioxole moiety and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a suitable tetrahydroquinoline precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper, and solvents like methanol or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant biological activity.
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Another compound with a benzodioxole group, known for its anticancer properties.
Uniqueness
4-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of the benzodioxole and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17NO5/c1-21-15-6-12-11(7-18(20)19-13(12)8-16(15)22-2)10-3-4-14-17(5-10)24-9-23-14/h3-6,8,11H,7,9H2,1-2H3,(H,19,20) |
InChI Key |
YAPCOGFGCGKJRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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